molecular formula C28H31N5O B3013495 11-methyl-12-[(4-methylphenyl)methyl]-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 861639-59-0

11-methyl-12-[(4-methylphenyl)methyl]-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B3013495
CAS No.: 861639-59-0
M. Wt: 453.59
InChI Key: BGLAKGZUOQXVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-methyl-12-[(4-methylphenyl)methyl]-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C28H31N5O and its molecular weight is 453.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Research by Badawey and Gohar (1992) explored the synthesis of pyrido[1,2-a]benzimidazole derivatives, including compounds similar to the one , for potential antimicrobial activity. This study is significant as it lays the groundwork for understanding the chemical properties and possible medical applications of these compounds (Badawey & Gohar, 1992).

  • Biological Investigations : Another study led by Rida et al. (1988) focused on the syntheses and biological investigations of substituted pyrido[1,2-a]benzimidazoles. This research provides insights into the potential biological interactions and activities of these compounds, which can be crucial for pharmaceutical applications (Rida et al., 1988).

  • Fluorescent Properties : Rangnekar and Rajadhyaksha (1986) studied the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, including investigation into their fluorescent properties. This research suggests potential uses in materials science, particularly in the development of fluorescent materials (Rangnekar & Rajadhyaksha, 1986).

  • Antiproliferative Activity : A study by Nowicka et al. (2015) on 2-arylideneaminobenzimidazole derivatives, which are structurally related to the compound , revealed significant antiproliferative activity. This suggests potential applications in cancer research and treatment (Nowicka et al., 2015).

  • Glucosidase Inhibition and Antioxidant Activity : Özil, Parlak, and Baltaş (2018) synthesized novel benzimidazole derivatives containing piperazine or morpholine skeletons and evaluated their potential as glucosidase inhibitors with antioxidant activity. This research indicates possible therapeutic applications in treating diseases like diabetes (Özil et al., 2018).

Properties

IUPAC Name

3-methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O/c1-20-8-10-22(11-9-20)18-23-21(2)24(19-29)28-31-25-6-3-4-7-26(25)33(28)27(23)30-12-5-13-32-14-16-34-17-15-32/h3-4,6-11,30H,5,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLAKGZUOQXVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.